molecular formula C12H13NO3 B6591763 (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 154257-92-8

(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B6591763
CAS RN: 154257-92-8
M. Wt: 219.24 g/mol
InChI Key: DQXBTVFTJSCGEJ-AATRIKPKSA-N
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Description

(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is a chemical compound commonly known as MDBP. It is a synthetic substance that belongs to the family of cathinones. Cathinones are a class of drugs that have a similar structure to amphetamines and are known to have stimulant effects on the central nervous system. MDBP is a relatively new compound, and its synthesis and properties have been a subject of interest for researchers in recent years.

Scientific Research Applications

Chemical and Biological Properties

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is a compound that has gained attention in various research contexts due to its unique chemical structure and potential biological activities. While there are limited studies directly focusing on this exact compound, research on structurally related compounds provides insights into potential applications and mechanisms of action.

  • Antiviral and Antitumor Activities : Compounds with structural similarities to this compound have been explored for their antiviral and antitumor properties. Inosine pranobex, for instance, is a synthetic compound with reported immunomodulating effects that lead to antiviral and antitumor activities in vivo. Its clinical benefits in diseases and infections suggest potential therapeutic applications for structurally related compounds (Campoli-Richards, Sorkin, & Heel, 1986).

  • Amyloid Imaging in Alzheimer's Disease : Radioligands structurally related to this compound, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, have been studied for their ability to measure amyloid in vivo in the brain of Alzheimer's disease patients. These developments in PET amyloid imaging techniques mark significant progress in early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).

  • Lignin Acidolysis Mechanism : Research on the acidolysis of lignin model compounds provides insights into the chemical behavior of benzodioxol derivatives under specific conditions, which might inform the development of novel synthesis methods or the degradation of lignin-containing materials. This could have implications for biofuel production and material science (Yokoyama, 2015).

  • Antimicrobial Agents : The monoterpene p-Cymene, which shares some structural similarities with this compound, exhibits a range of biological activities, including antimicrobial effects. This suggests potential research directions into the antimicrobial properties of structurally related compounds (Marchese et al., 2017).

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-7H,8H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXBTVFTJSCGEJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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